3-(Methoxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(Methoxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with methoxymethyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of formaldehyde dimethyl acetal (FDMA) as a methoxymethylating agent. This method is advantageous due to its efficiency and selectivity, although it requires the presence of a suitable catalyst to enhance the methoxymethylating power .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3-(Methoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxymethyl group can be selectively removed under acidic conditions, revealing the active oxazolidinone moiety, which can then participate in various biochemical processes . The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methoxymethyl)-1,3-oxazolidin-2-one include:
3-Methyleneindoline: A compound with a similar heterocyclic structure but different substituents.
Indole-3-carbinol: Another heterocyclic compound with significant biological activities.
Uniqueness
What sets this compound apart is its unique methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
34277-56-0 |
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Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-8-4-6-2-3-9-5(6)7/h2-4H2,1H3 |
InChI Key |
SBDCJOLHUQEIJU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCOC1=O |
Origin of Product |
United States |
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